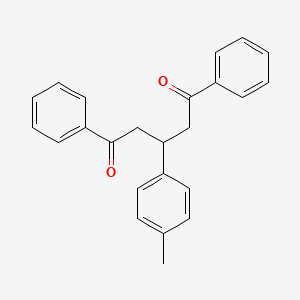
magnesium;1-ethyl-4-methoxybenzene;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-ethyl-4-methoxybenzene;iodide is an organometallic compound that combines magnesium, 1-ethyl-4-methoxybenzene, and iodide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-ethyl-4-methoxybenzene;iodide typically involves the reaction of 1-ethyl-4-methoxybenzene with magnesium in the presence of an iodide source. This reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent formed. The general reaction can be represented as follows:
1-ethyl-4-methoxybenzene+Mg+I2→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, solvent, and concentration of reactants, are optimized to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-ethyl-4-methoxybenzene;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The iodide group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce hydrocarbons.
Aplicaciones Científicas De Investigación
Magnesium;1-ethyl-4-methoxybenzene;iodide has several scientific research applications:
Organic Synthesis: It is used as a Grignard reagent in organic synthesis to form carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of advanced materials and polymers.
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of magnesium;1-ethyl-4-methoxybenzene;iodide involves the formation of a Grignard reagent, which is highly reactive and can participate in nucleophilic addition reactions. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;1-ethyl-4-methylbenzene;iodide
- Magnesium;1-ethyl-4-hydroxybenzene;iodide
- Magnesium;1-ethyl-4-chlorobenzene;iodide
Uniqueness
Magnesium;1-ethyl-4-methoxybenzene;iodide is unique due to the presence of the methoxy group, which can influence the reactivity and stability of the compound. The methoxy group can donate electron density through resonance, making the compound more reactive in certain types of chemical reactions compared to its analogs.
Propiedades
Número CAS |
125446-62-0 |
|---|---|
Fórmula molecular |
C9H11IMgO |
Peso molecular |
286.39 g/mol |
Nombre IUPAC |
magnesium;1-ethyl-4-methoxybenzene;iodide |
InChI |
InChI=1S/C9H11O.HI.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
IMNUAYXEZQWYPS-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)C[CH2-].[Mg+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


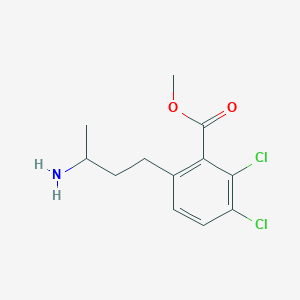
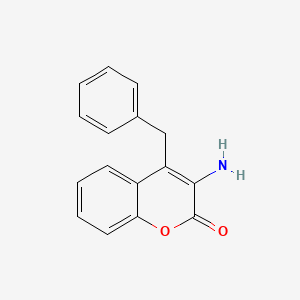
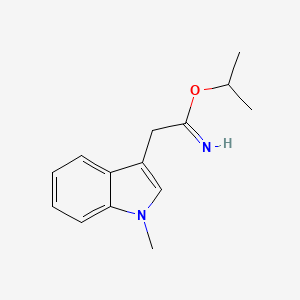

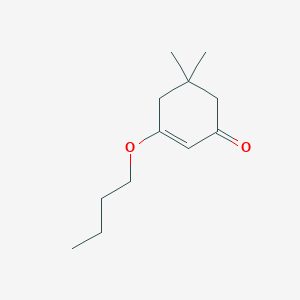

![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
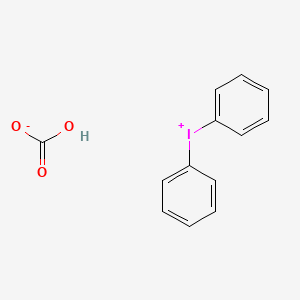

![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)
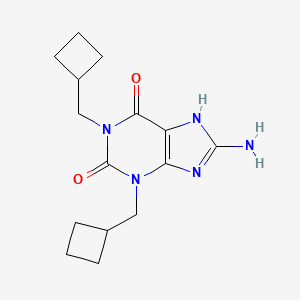

![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)
